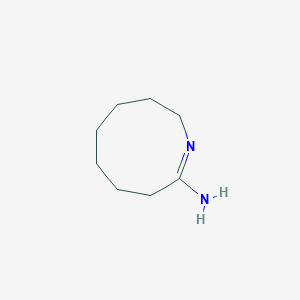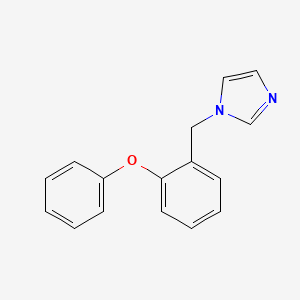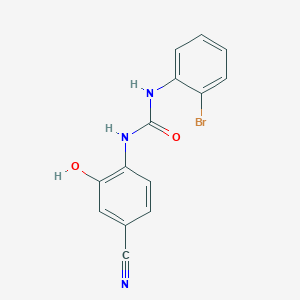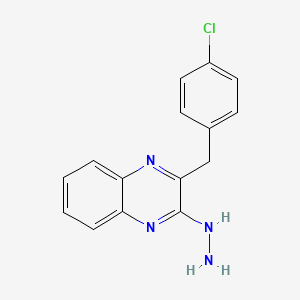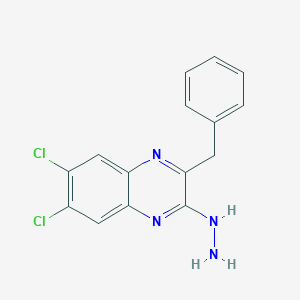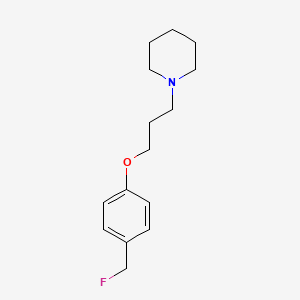
1-(3-(4-(Fluoromethyl)phenoxy)propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring attached to a phenoxypropyl group, which is further substituted with a fluoromethyl group. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin beinhaltet typischerweise die Reaktion von Piperidin mit einem geeigneten halogenierten Vorläufer. Eine übliche Methode beinhaltet die Verwendung von 1,3-Dihalogenpropan und 4-(Fluormethyl)phenol. Die Reaktion wird unter basischen Bedingungen durchgeführt, wobei häufig Natriumhydrid oder Kaliumcarbonat als Base verwendet werden. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, der zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin durch Optimierung der Reaktionsbedingungen hochskaliert werden. Dazu gehört die Kontrolle der Temperatur, der Reaktionszeit und der Konzentration der Reagenzien. Die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Technologien kann die Effizienz und Ausbeute des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluormethylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktion mit verschiedenen Rezeptoren und Enzymen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als Histamin-H3-Rezeptor-Antagonist an den H3-Rezeptor und hemmt dessen Aktivität. Dies kann zu verschiedenen physiologischen Wirkungen führen, einschließlich der Modulation der Neurotransmitterfreisetzung und der Regulation von Immunreaktionen.
Wirkmechanismus
The mechanism of action of 1-(3-(4-(fluoromethyl)phenoxy)propyl)piperidine involves its interaction with specific molecular targets. For example, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity. This can lead to various physiological effects, including modulation of neurotransmitter release and regulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(3-(4-Chlorphenyl)propoxy)propyl)piperidin: Ähnliche Struktur, jedoch mit einer Chlorphenylgruppe anstelle einer Fluormethylgruppe.
1-(3-(4-Methylphenoxy)propyl)piperidin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Fluormethylgruppe.
Die Einzigartigkeit von 1-(3-(4-(Fluormethyl)phenoxy)propyl)piperidin liegt im Vorhandensein der Fluormethylgruppe, die ihre chemischen und biologischen Eigenschaften signifikant beeinflussen kann.
Eigenschaften
Molekularformel |
C15H22FNO |
|---|---|
Molekulargewicht |
251.34 g/mol |
IUPAC-Name |
1-[3-[4-(fluoromethyl)phenoxy]propyl]piperidine |
InChI |
InChI=1S/C15H22FNO/c16-13-14-5-7-15(8-6-14)18-12-4-11-17-9-2-1-3-10-17/h5-8H,1-4,9-13H2 |
InChI-Schlüssel |
JRFMDYWVKRGBGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




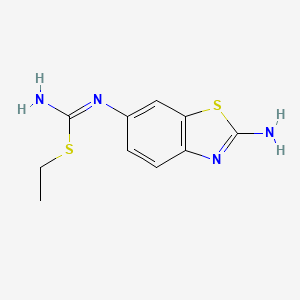


![1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
